4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular architecture. The parent structure is benzamide , a benzene ring substituted with an amide group (-CONH2). The benzamide core is further modified at two key positions:
- Position 4 (para to the amide group) : A sulfonyl group (-SO2-) is attached, which is itself bonded to a 3,4-dihydroisoquinoline moiety. The dihydroisoquinoline component consists of a bicyclic structure with a partially saturated six-membered ring fused to a benzene ring, where the sulfonyl group is connected to the nitrogen atom at position 2 of the dihydroisoquinoline.
- Amide nitrogen : A 1,3,4-oxadiazol-2-yl group substitutes the amide nitrogen. This five-membered heterocyclic ring contains two nitrogen atoms and one oxygen atom. The oxadiazole ring is further substituted at position 5 with a 2,5-dimethylphenyl group, introducing two methyl groups at the 2- and 5-positions of the attached benzene ring.
The full IUPAC name, therefore, reflects these substituents in hierarchical order: 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide . This nomenclature adheres to IUPAC priority rules, where the sulfonyl group is prioritized over the oxadiazole substituent due to its position on the benzene ring.
Structural Classification Within Sulfonamide-Benzamide Hybrid Systems
This compound belongs to the sulfonamide-benzamide hybrid class, characterized by the integration of sulfonamide (-SO2NH2) and benzamide (-C6H5CONH2) pharmacophores into a single scaffold. The structural features are categorized as follows:
The hybridization of these components is designed to exploit synergistic interactions between the sulfonamide’s enzyme-inhibitory potential and the benzamide’s capacity for aromatic stacking. The oxadiazole ring, a common motif in medicinal chemistry, further enhances metabolic stability compared to simpler amide linkers.
Molecular Formula and Atomic Composition Analysis
The molecular formula C26H24N4O4S delineates the compound’s atomic constitution, with a molecular weight of 488.6 g/mol . A detailed breakdown is provided below:
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 26 | 12.01 | 312.26 | 63.92% |
| Hydrogen | 24 | 1.008 | 24.19 | 4.95% |
| Nitrogen | 4 | 14.01 | 56.04 | 11.47% |
| Oxygen | 4 | 16.00 | 64.00 | 13.10% |
| Sulfur | 1 | 32.07 | 32.07 | 6.56% |
The predominance of carbon (63.92%) aligns with the compound’s aromatic and heterocyclic frameworks, while sulfur’s presence (6.56%) is attributable to the sulfonyl group. The degree of unsaturation (14 double bonds or rings) reflects the conjugated benzene rings, dihydroisoquinoline, and oxadiazole components.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 891121-05-4 , which facilitates unambiguous retrieval from chemical databases. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| SMILES | Cc1ccc(C)c(-c2nnc(NC(=O)c3ccc(S(=O)(=O)N4CCc5ccccc5C4)cc3)o2)c1 |
| Molecular Formula | C26H24N4O4S |
| InChIKey | Not explicitly reported; derivable from structural analysis. |
The SMILES string encodes the connectivity of atoms, highlighting the 2,5-dimethylphenyl group (Cc1ccc(C)c...), sulfonyl-dihydroisoquinoline (S(=O)(=O)N4CCc5ccccc5C4), and oxadiazole linker (nnc...o2). While the InChIKey remains unspecified in available literature, computational tools like Open Babel can generate it from the SMILES representation for database queries.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-7-8-18(2)23(15-17)25-28-29-26(34-25)27-24(31)20-9-11-22(12-10-20)35(32,33)30-14-13-19-5-3-4-6-21(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJENJAFKWDYXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule characterized by its complex structure featuring multiple functional groups. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes associated with various diseases.
Chemical Structure
The compound's structure includes:
- Dihydroisoquinoline moiety : A bicyclic structure known for its biological activity.
- Sulfonyl group : Enhances the compound's reactivity and solubility.
- Oxadiazole ring : Contributes to the compound's pharmacological properties.
- Benzamide core : Serves as a scaffold for further modifications.
The primary mechanism of action for this compound involves the inhibition of aldo-keto reductase AKR1C3 , an enzyme implicated in the metabolism of steroid hormones and certain drugs. The inhibition of AKR1C3 has significant therapeutic implications in conditions such as breast and prostate cancer:
- Target Enzyme : AKR1C3
- Inhibition Type : Highly potent and isoform-selective
- IC50 Values : Low nanomolar concentrations demonstrate its effectiveness against AKR1C3 .
Pharmacological Implications
The inhibition of AKR1C3 by this compound can lead to:
- Reduced levels of active steroid hormones, potentially impacting tumor growth in hormone-sensitive cancers.
- Altered drug metabolism, which may enhance the efficacy of chemotherapeutic agents.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide:
- High-throughput Screening : Identified derivatives with low nanomolar inhibitory activity against AKR1C3. Structural studies indicated that specific functional groups are critical for binding affinity .
- Structure-Activity Relationship (SAR) : Modifications to the dihydroisoquinoline and oxadiazole components were shown to enhance potency. For instance, small substituents on the dihydroisoquinoline improved binding to the enzyme .
- In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited significant antitumor effects in breast cancer models, supporting the therapeutic potential of targeting AKR1C3 .
Data Tables
| Compound ID | Chemical Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|---|
| 1 | 4DISO | AKR1C3 | <10 | Potent inhibitor |
| 2 | 4DISO-MOD | AKR1C3 | <5 | Enhanced potency |
| 3 | 4DISO-SAR | AKR1C3 | <15 | Moderate inhibitor |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds featuring similar structures may exhibit anticancer properties. The interactions between the sulfonyl group and specific enzymes or receptors can lead to inhibition of tumor growth. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The sulfonamide moiety can interact with enzymes involved in inflammation, potentially leading to reduced inflammatory responses .
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of related oxadiazole compounds. The structural characteristics that allow for interaction with bacterial enzymes suggest that this compound may also possess antimicrobial properties .
Case Study 1: Anticancer Screening
A study conducted on related compounds demonstrated that certain 1,3,4-oxadiazoles exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation . This suggests that 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide could similarly affect cancer cell viability.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays on structurally similar compounds revealed their ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition led to decreased prostaglandin synthesis and reduced inflammation markers in cellular models . Such findings support further investigation into the anti-inflammatory potential of the target compound.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Sulfonamide Variations: Replacing dihydroisoquinoline with dihydroquinoline (as in ) alters the sulfonamide’s conformational flexibility and electronic profile, which may influence target selectivity.
Computational Docking and Binding Affinity
- Glide Docking: Studies on similar compounds () suggest the dihydroisoquinoline sulfonyl group anchors the molecule in hydrophobic enclosures, while the oxadiazole interacts with polar residues. The XP scoring function () predicts stronger binding for the target compound’s dimethylphenyl group due to optimized hydrophobic enclosure .
- Comparison with Methoxy Analogue: The methoxy group’s hydrogen-bonding capacity () may favor polar interactions, but the dimethylphenyl group’s hydrophobicity could improve binding in non-polar active sites .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodology : Use coupling reactions analogous to those for 1,3,4-oxadiazole derivatives. describes sulfonylation and amide bond formation using catalysts like pyridine and 4B, with yields optimized via stepwise purification (e.g., column chromatography). For the oxadiazole core, cyclization of hydrazide intermediates with 2,5-dimethylphenyl substituents is critical. Characterization via ¹H/¹³C NMR and ESI-MS confirms structure, while HPLC ensures purity (>95%) .
- Example Protocol :
- Step 1: Synthesize 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine via hydrazide cyclization.
- Step 2: React with 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride under basic conditions (pyridine catalyst).
- Step 3: Purify via silica gel chromatography and validate purity with reverse-phase HPLC .
Q. How can computational docking predict the target binding mode of this compound?
- Methodology : Employ Schrödinger’s Glide docking ( ). Prepare the protein structure (e.g., crystal structure or homology model) using the Protein Preparation Wizard. For ligand flexibility, use the OPLS-AA force field during torsional optimization. The Extra Precision (XP) scoring function evaluates hydrophobic enclosure, hydrogen bonds, and desolvation effects. Validate docking poses via root-mean-square deviation (RMSD) analysis against co-crystallized ligands .
- Key Parameters :
- Grid box centered on the active site (e.g., adenylyl cyclase for pain-related targets).
- Post-docking minimization with 5,000 poses sampled.
- Prioritize poses with XP scores < -8.0 kcal/mol for further analysis .
Advanced Research Questions
Q. How to resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Methodology :
Reassess Docking Parameters : Ensure the protein’s protonation states (e.g., histidine tautomers) and solvent models (explicit vs. implicit) are accurate.
Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations to evaluate pose stability (e.g., RMSD < 2.0 Å).
Experimental Validation : Confirm compound purity (HPLC, HRMS) and test in orthogonal assays (e.g., SPR for binding kinetics).
Off-Target Screening : Use proteome-wide docking or phenotypic assays to identify unintended interactions .
Q. What structural modifications enhance selectivity in SAR studies?
- Approach :
- Oxadiazole Modifications : Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., 4-CF₃) to improve target engagement. shows morpholine/pyrrolidine additions enhance solubility without compromising activity.
- Sulfonyl Group Optimization : Introduce substituents on dihydroisoquinoline (e.g., 6-Br) to modulate steric effects.
- Validation : Test analogs in enzyme inhibition assays (IC₅₀) and cross-screen against related targets (e.g., adenylyl cyclase isoforms AC1 vs. AC8) .
Methodological Challenges
Q. How to ensure analytical rigor in purity assessment during synthesis?
- Best Practices :
- Orthogonal Techniques : Combine ¹H NMR (quantitative integration), ESI-MS (mass accuracy < 5 ppm), and HPLC (≥95% purity via C18 column, 0.1% TFA/ACN gradient).
- Trace Impurity Analysis : Use LC-HRMS or 2D NMR (e.g., HSQC) to identify byproducts. highlights retention time consistency (Δt < 0.5 min) as a purity metric .
Q. What experimental design principles optimize synthesis scalability?
- Flow Chemistry Integration : Transition from batch to continuous flow ( ) for improved heat/mass transfer. Use Design of Experiments (DoE) to optimize:
- Temperature (e.g., 60–100°C for cyclization).
- Catalyst loading (e.g., 5–10 mol% 4B).
- Residence time (2–10 min for intermediate formation).
Data Contradiction Analysis
Q. How to address inconsistent IC₅₀ values across enzymatic assays?
- Troubleshooting Steps :
Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 8.0), ionic strength, and cofactor concentrations.
Enzyme Source : Compare recombinant vs. native protein activity (post-translational modifications may alter kinetics).
Data Normalization : Use reference inhibitors (e.g., KH7 for AC1) to calibrate inter-assay variability .
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